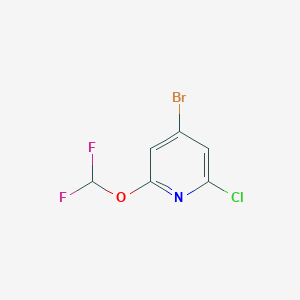
4-Bromo-2-chloro-6-(difluoromethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-溴-2-氯-6-(二氟甲氧基)吡啶是一种有机化合物,其分子式为C6H3BrClF2NO。它是吡啶的衍生物,吡啶是一种基本的杂环有机化合物。该化合物以在吡啶环上连接的溴、氯和二氟甲氧基基团为特征,使其成为各种化学合成的宝贵中间体。
准备方法
合成路线和反应条件
4-溴-2-氯-6-(二氟甲氧基)吡啶的合成通常涉及多个步骤:
起始原料: 合成以吡啶为起始原料。
卤化: 吡啶环首先被卤化,在特定位置引入溴和氯原子。
引入二氟甲氧基基团: 二氟甲氧基基团通过使用合适的二氟甲氧基试剂的亲核取代反应引入。
工业生产方法
在工业环境中,4-溴-2-氯-6-(二氟甲氧基)吡啶的生产可能涉及优化的反应条件以确保高产率和纯度。这包括控制温度、压力以及使用催化剂来促进反应。
化学反应分析
反应类型
4-溴-2-氯-6-(二氟甲氧基)吡啶经历各种化学反应,包括:
取代反应: 溴和氯原子可以在适当条件下被其他亲核试剂取代。
氧化和还原: 该化合物可以进行氧化和还原反应,改变吡啶环中氮原子的氧化态。
偶联反应: 它可以参与偶联反应,例如铃木-宫浦偶联,其中它与其他芳香族化合物形成碳-碳键。
常用试剂和条件
亲核试剂: 对于取代反应,常见的亲核试剂包括胺、硫醇和醇盐。
氧化剂: 氧化反应可能涉及高锰酸钾或过氧化氢等试剂。
还原剂: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
催化剂: 钯催化剂通常用于偶联反应。
主要产品
从这些反应中形成的主要产品取决于所使用的特定试剂和条件。例如,取代反应可以产生各种取代的吡啶衍生物,而偶联反应可以产生联芳基化合物。
科学研究应用
4-溴-2-氯-6-(二氟甲氧基)吡啶在科学研究中有多种应用:
化学: 它用作合成复杂有机分子的中间体,包括药物和农药。
生物学: 该化合物可用于开发用于研究生物学途径和机制的生物活性分子。
医学: 它作为潜在药物候选物的合成砌块,特别是那些靶向特定酶或受体的药物候选物。
工业: 该化合物用于生产特种化学品和材料,包括聚合物和电子元件。
作用机制
4-溴-2-氯-6-(二氟甲氧基)吡啶的作用机制取决于其特定的应用。在药物化学中,它可能通过与特定分子靶点(如酶或受体)结合而起作用,从而调节其活性。卤素和二氟甲氧基基团的存在可以增强其对这些靶点的结合亲和力和选择性。
相似化合物的比较
类似化合物
4-溴-2-(二氟甲氧基)吡啶: 缺少氯原子,使其在某些反应中不那么通用。
2-氯-4-(二氟甲氧基)吡啶: 缺少溴原子,这会影响其反应性和应用。
6-(二氟甲氧基)吡啶: 缺少溴和氯原子,这会显着改变其化学性质。
独特性
4-溴-2-氯-6-(二氟甲氧基)吡啶的独特性在于它同时存在溴和氯原子以及二氟甲氧基基团。这种取代基的组合增强了其反应性,使其成为各种化学合成的宝贵中间体。
属性
分子式 |
C6H3BrClF2NO |
|---|---|
分子量 |
258.45 g/mol |
IUPAC 名称 |
4-bromo-2-chloro-6-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H |
InChI 键 |
INJRQGFATYRCHO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1OC(F)F)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)
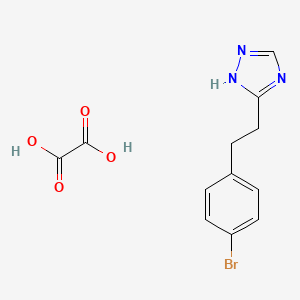
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide](/img/structure/B11775316.png)
![5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11775317.png)

![2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775332.png)
![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)

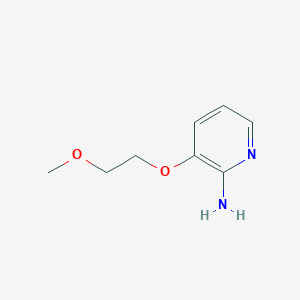
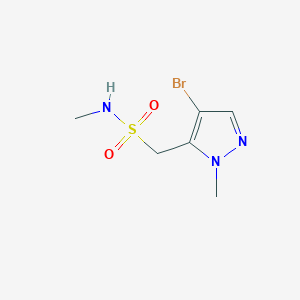

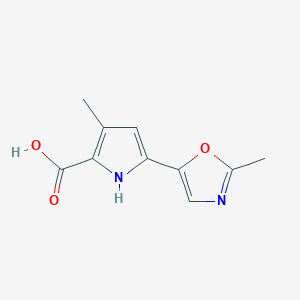
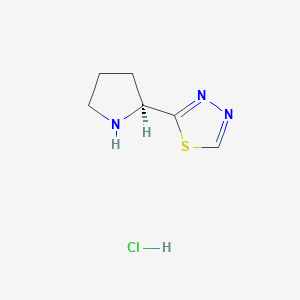
![6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine](/img/structure/B11775389.png)
